8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine is an organic compound that features a benzoxazine ring fused with a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the borylation of a precursor molecule. One common method is the iridium-catalyzed direct borylation of C-H bonds. This reaction is carried out in the presence of an iridium catalyst and a suitable boron source, such as bis(pinacolato)diboron, under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can modify the benzoxazine ring or the boronate ester.
Substitution: The compound can participate in substitution reactions, particularly at the boronate ester site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using aryl halides and bases.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced benzoxazine derivatives.
Substitution: Aryl-substituted benzoxazine derivatives.
Scientific Research Applications
8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of enzyme inhibitors or as a probe for biological studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique structural properties
Mechanism of Action
The mechanism of action of 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The benzoxazine ring can participate in various chemical reactions, contributing to the compound’s versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronate ester with similar reactivity but lacking the benzoxazine ring.
Bis(pinacolato)diboron: A widely used boron source in borylation reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronate ester with different substituents
Uniqueness
8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine is unique due to the combination of the benzoxazine ring and the boronate ester group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler boronate esters.
Biological Activity
8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the current understanding of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C16H20B2N2O2 and a molecular weight of approximately 293.964 g/mol. Its structure includes a benzoxazine core modified with a tetramethyl-1,3,2-dioxaborolane moiety.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various derivatives of benzoxazine compounds. A notable study evaluated the anticancer activity of several synthesized 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines, including the target compound. The compound exhibited significant cytotoxic effects against multiple cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
PC-3 | 7.84 - 16.2 |
MDA-MB-231 | >40% growth inhibition at 25 µM |
MIA PaCa-2 | >50% activity at 25 µM |
U-87 MG | >50% activity at 25 µM |
NHDF | Not specified |
The compound demonstrated particularly potent activity against the PC-3 prostate cancer cell line with an IC50 value ranging from 7.84 to 16.2 µM .
The mechanism by which these compounds exert their anticancer effects is believed to involve multiple pathways, including the induction of apoptosis and inhibition of cell proliferation. The presence of hydroxyl groups in the structure may facilitate hydrogen bonding interactions with specific targets in cancer cells, enhancing their efficacy. Furthermore, structural modifications such as the introduction of amino groups have shown to improve activity against certain cancer types .
Case Studies
Several case studies have been conducted to explore the biological implications of this compound:
- Study on Structure-Activity Relationship (SAR) :
-
In Vivo Studies :
- Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential of these compounds in animal models.
Properties
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-7-11-12(10)17-9-8-16-11/h5-7,16H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZBXUVAGZKKGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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